Aluminum trifluoromethanesulfonate
Overview
Description
Mechanism of Action
Target of Action
Aluminum trifluoromethanesulfonate, also known as aluminum triflate or Al(OTf)3, is primarily used as a catalyst in organic synthesis . Its primary targets are unsaturated alcohols and saccharides . It plays a crucial role in accelerating the rate of chemical reactions without being consumed in the process.
Mode of Action
This compound interacts with its targets by facilitating the regioselective synthesis of cyclic ethers through the cycloisomerization of unsaturated alcohols . It also aids in the conversion of saccharides into 5-hydroxymethylfurfural (5-HMF) . The compound’s interaction with its targets results in significant changes in the chemical structure of the targets, leading to the formation of new compounds.
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the transformation of unsaturated alcohols and saccharides . The compound facilitates the cycloisomerization of unsaturated alcohols, leading to the formation of cyclic ethers . It also aids in the conversion of saccharides into 5-HMF . These transformations have downstream effects on various biochemical processes, including energy production and cellular metabolism.
Pharmacokinetics
It’s important to note that the compound’s effectiveness as a catalyst may be influenced by its solubility and stability under different conditions .
Result of Action
The action of this compound at the molecular and cellular level results in the transformation of target molecules into new compounds . This transformation is facilitated by the compound’s catalytic properties, which accelerate the rate of chemical reactions. The resulting compounds, such as cyclic ethers and 5-HMF, have various applications in industries such as pharmaceuticals and biofuels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound’s catalytic activity may be influenced by temperature and pH . Therefore, optimal conditions are necessary to ensure the effective action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with aluminum chloride. The reaction involves mixing trifluoromethanesulfonic acid and aluminum chloride in a specific molar ratio and heating the mixture to an appropriate temperature to generate this compound . The reaction can be represented as follows: [ \text{AlCl}_3 + 3 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Al(CF}_3\text{SO}_3\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by the same method, but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. After the reaction, the product is purified by cooling crystallization or solvent evaporation .
Chemical Reactions Analysis
Types of Reactions: Aluminum trifluoromethanesulfonate undergoes various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in the regioselective synthesis of cyclic ethers by cycloisomerization of unsaturated alcohols.
Conversion Reactions: It is used in the conversion of saccharides into 5-hydroxymethylfurfural.
Methoxycarbonylation Reactions: It is employed along with palladium acetate and BINAP for the methoxycarbonylation reaction of phenylacetylene.
Common Reagents and Conditions:
Cycloisomerization: Unsaturated alcohols are used as substrates, and the reaction is typically carried out under mild conditions.
Saccharide Conversion: Saccharides are converted into 5-hydroxymethylfurfural under specific conditions involving this compound as a catalyst.
Methoxycarbonylation: Phenylacetylene is used as a substrate, and the reaction is carried out in the presence of palladium acetate and BINAP.
Major Products:
Cyclic Ethers: Formed from the cycloisomerization of unsaturated alcohols.
5-Hydroxymethylfurfural: Produced from the conversion of saccharides.
Methoxycarbonylated Products: Formed from the methoxycarbonylation of phenylacetylene.
Scientific Research Applications
Aluminum trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
- Zinc trifluoromethanesulfonate
- Magnesium trifluoromethanesulfonate
- Silver trifluoromethanesulfonate
- Indium trifluoromethanesulfonate
Comparison:
- Lewis Acid Strength: Aluminum trifluoromethanesulfonate is a stronger Lewis acid compared to zinc and magnesium trifluoromethanesulfonates, making it more effective in catalyzing certain reactions .
- Solubility: It has better solubility in organic solvents compared to some other trifluoromethanesulfonates, which enhances its utility in various reactions .
- Reactivity: The reactivity of this compound is higher than that of silver and indium trifluoromethanesulfonates, making it a preferred catalyst in many organic synthesis reactions .
Properties
IUPAC Name |
aluminum;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOASGGZYSYPBI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3AlF9O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74974-61-1 | |
Record name | Aluminum trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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